molecular formula C25H18ClN5O3S B2600701 N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide CAS No. 422278-55-5

N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide

Cat. No.: B2600701
CAS No.: 422278-55-5
M. Wt: 503.96
InChI Key: YRFCICGSYIHXEG-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound features a quinazolin-4-one core substituted at the 2-position with a thioether-linked pyrido[1,2-a]pyrimidin-4-one moiety and at the 3-position with a 2-phenylacetamide group. The 7-chloro substituent on the pyrido-pyrimidinone ring likely enhances electronic and steric properties, influencing reactivity and biological interactions.

Alkylation of a thiol-containing quinazolinone with a chloromethyl pyrido-pyrimidinone derivative (e.g., using K₂CO₃ in acetone, as in ).

Characterization:
Key techniques include ¹H NMR, IR, and mass spectrometry, as employed for structurally related compounds in and .

Properties

IUPAC Name

N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O3S/c26-17-10-11-21-27-18(13-23(33)30(21)14-17)15-35-25-28-20-9-5-4-8-19(20)24(34)31(25)29-22(32)12-16-6-2-1-3-7-16/h1-11,13-14H,12,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFCICGSYIHXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the quinazolinone moiety through a series of condensation and cyclization reactions. The final step involves the attachment of the phenylacetamide group under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from the Evidence

Quinazolinone Derivatives with Thioether Linkages
  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (5–18, ) :
    • Similarities :
  • Both share a quinazolin-4-one core and thioether-linked acetamide.
  • Synthesized via alkylation of thiol intermediates with chloroacetamides.
    • Differences :
  • The 7-chloro substituent in the target may enhance metabolic stability compared to non-halogenated analogues.
B. Thiopyrimidinone-Acetamide Hybrids () :
  • Example : 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides.
  • Similarities :
    • Use of sodium methylate and chloroacetamides in alkylation steps.
    • Thioether linkages improve lipophilicity.
  • Differences: The target’s pyrido-pyrimidinone fused ring system offers greater rigidity and electronic diversity compared to simple pyrimidinones.
C. Thieno-Fused Bicyclic Compounds () :
  • Example: (1H-pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives.
  • Similarities: Both incorporate fused bicyclic systems (thieno-pyridine vs. pyrido-pyrimidinone).
  • Differences: Thiophene rings in compounds confer distinct electronic properties, while the target’s chloro-substituted pyrido-pyrimidinone may enhance target selectivity.

Pharmacological and Physicochemical Properties (Inferred)

Property Target Compound Analogues () Thiopyrimidinones ()
Core Structure Quinazolin-4-one + pyrido-pyrimidinone Quinazolin-4-one + sulfamoylphenyl Pyrimidinone + thioacetamide
Lipophilicity High (due to fused rings and chloro substituent) Moderate (polar sulfamoyl group) Moderate (methyl substituents)
Synthetic Complexity High (multi-step synthesis, fused ring formation) Moderate (straightforward alkylation) Low (simple alkylation)
Potential Bioactivity Likely kinase inhibition (quinazolinone motif) with enhanced selectivity Possible sulfonamide-mediated enzyme inhibition Broad-spectrum (thiopyrimidinone scaffold)

Key Advantages and Limitations

  • Advantages of Target Compound: Enhanced Selectivity: The pyrido-pyrimidinone moiety may improve binding to specific enzyme pockets (e.g., kinases) compared to simpler heterocycles. Metabolic Stability: Chlorine substituent reduces susceptibility to oxidative metabolism.
  • Limitations :
    • Solubility : High lipophilicity may limit aqueous solubility, requiring formulation optimization.
    • Synthetic Challenges : Complex fused-ring synthesis may reduce scalability.

Biological Activity

N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article summarizes the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyrido[1,2-a]pyrimidine core with a quinazoline moiety and a phenylacetamide side chain. This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrido[1,2-a]pyrimidines have been studied for their effectiveness against various bacterial strains. In vitro studies have shown that compounds containing the pyrido[1,2-a]pyrimidine core can inhibit Gram-positive and Gram-negative bacteria, as well as mycobacterial species such as Mycobacterium tuberculosis .

Anticancer Properties

The biological activity of this compound has also been linked to its potential as an anticancer agent. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest . The interaction with specific kinases involved in cancer pathways may further enhance its therapeutic potential.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, leading to inhibition of replication and transcription.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation or survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in related compounds, contributing to their cytotoxic effects on cancer cells.

Case Studies and Research Findings

A significant study evaluated the antimicrobial efficacy of various derivatives of pyrido[1,2-a]pyrimidines against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives exhibited potent activity with MIC values comparable to established antibiotics .

In another investigation focused on cancer cell lines, derivatives similar to this compound were found to induce apoptosis through ROS-mediated pathways .

Data Tables

Activity Type Tested Compound Target Organism/Cell Line MIC (µg/mL) Reference
AntimicrobialPyrido[1,2-a]pyrimidine DerivativeE. coli8
AntimicrobialPyrido[1,2-a]pyrimidine DerivativeS. aureus16
AnticancerSimilar CompoundCancer Cell Lines5

Q & A

Q. Critical parameters :

  • Temperature control during thioether formation to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency .

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional groups (e.g., amide protons at δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in stereochemistry .

Q. Purity validation :

  • HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Discrepancies may arise from variations in assay conditions or structural analogs. Methodological approaches include:

  • Comparative SAR studies : Test structurally related derivatives (e.g., pyrimidine-thioacetamide analogs) under standardized conditions to isolate activity-contributing motifs .
  • Dose-response profiling : Use IC50/EC50 values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from independent studies, accounting for variables like solvent/DMSO concentration .

Advanced: What computational methods are suitable for predicting target interactions and pharmacokinetics?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., kinases) using the compound’s 3D structure (optimized via DFT calculations) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • ADMET prediction : Tools like SwissADME evaluate logP, bioavailability, and CYP450 interactions .

Validation : Cross-check computational results with experimental SPR (surface plasmon resonance) binding assays .

Advanced: How can crystallographic challenges (e.g., twinning, low resolution) be resolved during structure determination?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
  • Twinning correction : SHELXD identifies twin laws, and SHELXL refines using HKLF5 format .
  • Density modification : Programs like PHENIX improve electron density maps for ambiguous regions .

Q. Best practices :

  • Grow crystals in optimized conditions (e.g., PEG 3350 buffer, pH 6.5) .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

  • Kinase inhibition : Pyrido[1,2-a]pyrimidine derivatives often target EGFR or CDK2 due to ATP-binding site interactions .
  • Antimicrobial activity : Thioacetamide moieties may disrupt bacterial thioredoxin reductase .

Q. Validation assays :

  • Enzyme inhibition assays (e.g., fluorescence-based kinase activity) .
  • Microbroth dilution for MIC determination against Gram-positive pathogens .

Advanced: How can synthetic byproducts be minimized during large-scale preparation?

Answer:

  • Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, stoichiometry) and reduce side products .
  • Flow chemistry : Continuous reactors improve mixing and heat transfer, enhancing reproducibility .
  • In-line monitoring : FTIR or Raman spectroscopy detects intermediates in real time .

Case study : A 30% yield increase was achieved by switching from batch to flow synthesis for a related pyrimidine derivative .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Hydrolysis risk : Lyophilize and store under inert gas (N2/Ar) if labile to moisture .
  • Stability assays : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) .

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